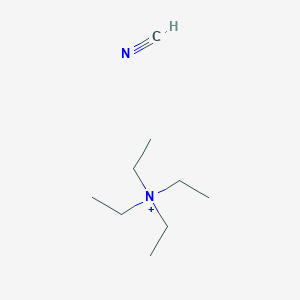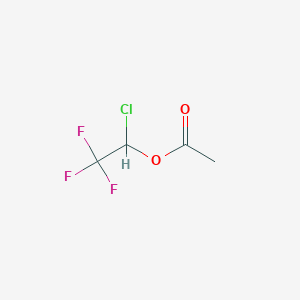![molecular formula C34H44FeP2 B12061641 (1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene](/img/structure/B12061641.png)
(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene is a chiral ferrocene-based ligand. This compound is notable for its application in asymmetric catalysis, where it serves as a ligand for transition metal complexes. The presence of both phosphino groups and the ferrocene backbone provides unique steric and electronic properties, making it a valuable tool in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene typically involves the following steps:
Preparation of the Ferrocene Backbone: The ferrocene backbone is synthesized through the reaction of cyclopentadienyl anion with iron(II) chloride.
Introduction of Phosphino Groups: The phosphino groups are introduced via a substitution reaction, where the ferrocene derivative reacts with tert-butylphosphine and bis(2-methylphenyl)phosphine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of automated reactors and purification systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene undergoes various types of reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium ion.
Reduction: The compound can be reduced back to ferrocene from ferrocenium ion.
Substitution: The phosphino groups can participate in substitution reactions, forming new complexes with different metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions often involve transition metals like palladium, platinum, or rhodium under inert atmosphere conditions.
Major Products
The major products formed from these reactions include various metal complexes that are used in catalytic processes.
Aplicaciones Científicas De Investigación
(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene has several applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Investigated for its potential in drug delivery systems due to its stability and ability to form complexes with bioactive metals.
Medicine: Explored for its anticancer properties, particularly in the formation of metal-based drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, where precise control over stereochemistry is required.
Mecanismo De Acción
The mechanism by which (1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene exerts its effects involves the formation of metal-ligand complexes. These complexes can activate substrates through coordination, facilitating various catalytic processes. The ferrocene backbone provides stability, while the phosphino groups offer electronic and steric properties that enhance catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
Bis(diphenylphosphino)ferrocene: Another ferrocene-based ligand with different steric properties.
1,1’-Bis(diphenylphosphino)ferrocene: Similar in structure but lacks the chiral center.
Triphenylphosphine: A common ligand but without the ferrocene backbone.
Uniqueness
(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene is unique due to its chiral nature and the combination of tert-butyl and 2-methylphenyl groups, which provide distinct steric and electronic environments. This makes it particularly effective in asymmetric catalysis compared to its counterparts.
Propiedades
Fórmula molecular |
C34H44FeP2 |
|---|---|
Peso molecular |
570.5 g/mol |
InChI |
InChI=1S/C29H39P2.C5H5.Fe/c1-21-15-10-12-18-25(21)30(26-19-13-11-16-22(26)2)23(3)24-17-14-20-27(24)31(28(4,5)6)29(7,8)9;1-2-4-5-3-1;/h10-20,23H,1-9H3;1-5H;/t23-;;/m0../s1 |
Clave InChI |
DSZYQALCGVODLB-IFUPQEAVSA-N |
SMILES isomérico |
CC1=CC=CC=C1P(C2=CC=CC=C2C)[C@@H](C)[C]3[CH][CH][CH][C]3P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
SMILES canónico |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)[C]3[CH][CH][CH][C]3P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


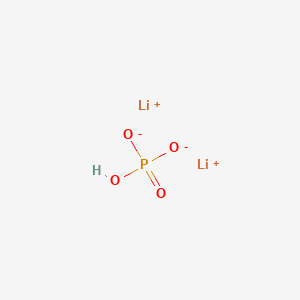
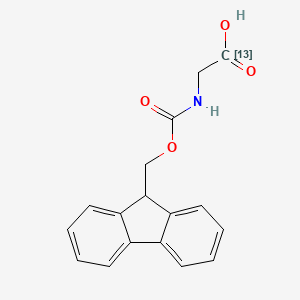
azanium](/img/structure/B12061565.png)
![N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxan-3-YL]acetamide](/img/structure/B12061570.png)
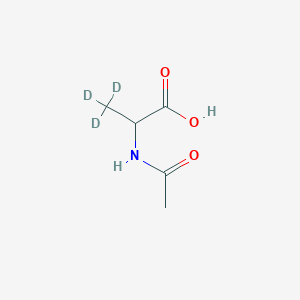
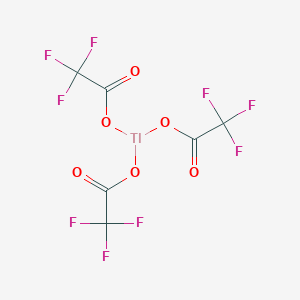
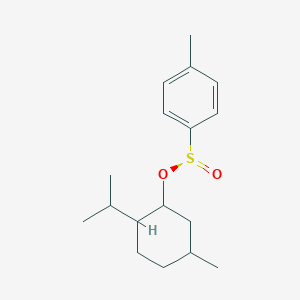
![2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-](/img/structure/B12061603.png)

